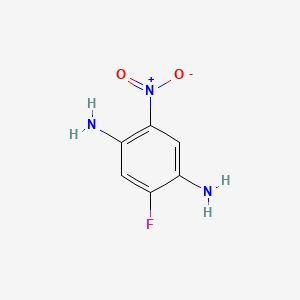

2-Fluoro-5-nitrobenzene-1,4-diamine

Description

Structure

2D Structure

Properties

CAS No. |

134514-27-5 |

|---|---|

Molecular Formula |

C6H6FN3O2 |

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-fluoro-5-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 |

InChI Key |

HSGBFZPVFUDWGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of the chemical compound 2-Fluoro-5-nitrobenzene-1,4-diamine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides key physicochemical and safety data inferred from closely related compounds and computational models.

Physicochemical and Safety Data

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆FN₃O₂ | - |

| Molecular Weight | 171.13 g/mol | - |

| CAS Number | 134514-27-5 | - |

| XLogP3 | 1.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

| Exact Mass | 171.04440 g/mol | PubChem (Predicted) |

| Topological Polar Surface Area | 100 Ų | PubChem (Predicted) |

Table 2: Hazard and Safety Information (Inferred from Related Compounds)

| Hazard Statement | Precautionary Statement | Source (Analogous Compound) |

| Harmful if swallowed. | P264: Wash skin thoroughly after handling. | 2-Fluorobenzene-1,4-diamine[1] |

| Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | 2-Fluorobenzene-1,4-diamine[1] |

| Toxic in contact with skin. | P302 + P352: IF ON SKIN: Wash with plenty of water. | 1-Fluoro-2-nitrobenzene[2] |

| May cause skin irritation. | P332 + P313: If skin irritation occurs: Get medical advice/attention. | 2-Fluoro-5-nitrobenzoic acid[3] |

| May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | 2-Fluoro-5-nitrobenzoic acid[3] |

Disclaimer: The data presented in Tables 1 and 2 are for guidance purposes only and have not been experimentally confirmed for this compound. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Proposed Synthesis of this compound

A direct and selective synthesis of this compound can be challenging due to the presence of two activating amino groups, which can lead to multiple nitration products and oxidation. A plausible and controlled synthetic approach involves a two-step process:

-

Protection of the amino groups of the starting material, 2-fluoro-1,4-phenylenediamine, via acetylation.

-

Nitration of the protected intermediate.

-

Deprotection (hydrolysis) of the acetyl groups to yield the final product.

An alternative, more direct but potentially lower-yielding approach would be the direct nitration of 2-fluoro-1,4-phenylenediamine under carefully controlled conditions.

Detailed Experimental Protocols (Proposed)

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for similar transformations.

Step 1: Acetylation of 2-Fluoro-1,4-phenylenediamine

-

Objective: To protect the amino groups of 2-fluoro-1,4-phenylenediamine to control the subsequent nitration step.

-

Reagents:

-

2-Fluoro-1,4-phenylenediamine

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine and a molar equivalent of sodium acetate in water.

-

Cool the solution in an ice bath.

-

Slowly add 2.2 molar equivalents of acetic anhydride to the cooled solution with constant stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

The resulting precipitate of N,N'-(2-fluoro-1,4-phenylene)diacetamide is collected by vacuum filtration.

-

Wash the product with cold water and recrystallize from ethanol to obtain the purified diacetylated compound.

-

Step 2: Nitration of N,N'-(2-fluoro-1,4-phenylene)diacetamide

-

Objective: To introduce a nitro group at the 5-position of the protected diamine.

-

Reagents:

-

N,N'-(2-fluoro-1,4-phenylene)diacetamide

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the N,N'-(2-fluoro-1,4-phenylene)diacetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the diacetylated compound, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide is collected by filtration, washed with cold water until neutral, and dried.

-

Step 3: Hydrolysis of N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide

-

Objective: To remove the acetyl protecting groups to yield the final product.

-

Reagents:

-

N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

-

Procedure:

-

Reflux the N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide with an excess of concentrated hydrochloric acid for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

-

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Pharmacological Properties and Signaling Pathways

There is currently no publicly available information regarding the specific pharmacological properties or the interaction of this compound with biological signaling pathways. As a nitroaromatic compound, it could potentially be a substrate for nitroreductase enzymes, which are found in both prokaryotic and eukaryotic systems. This enzymatic reduction can lead to the formation of reactive intermediates.

The class of dinitroaniline compounds has been investigated for various biological activities, including herbicidal properties which are attributed to the disruption of microtubule formation in plant cells.[4] However, it is crucial to note that extrapolating these activities to this compound without experimental validation is speculative.

Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.

This document is intended for informational purposes for a scientific audience and is based on the best available information at the time of writing. The proposed synthetic methods have not been experimentally validated by the authors of this guide and should be approached with standard laboratory safety precautions.

References

2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-nitrobenzene-1,4-diamine is a specialized chemical intermediate. Comprehensive, publicly available experimental data is limited. This guide provides a technical overview based on established chemical principles, data from structurally related compounds, and standardized analytical protocols.

Executive Summary

This compound is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a nitro group, and a fluorine atom. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino groups, creates a complex electronic profile that can be exploited for synthesizing diverse molecular scaffolds. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, standard analytical procedures, and potential applications of this compound.

Chemical Structure and Identification

The core structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The precise arrangement of these groups is critical to its reactivity and potential use.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 134514-27-5[1] |

| Molecular Formula | C₆H₆FN₃O₂ |

| Molecular Weight | 171.13 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1F)N)N)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C6H6FN3O2/c7-4-2-6(10(11)12)5(9)1-3(4)8/h1-2H,8-9H2 |

Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The properties listed below are based on information from commercial suppliers and predictions based on its structure.

| Property | Value / Description |

| Appearance | Expected to be a colored solid (yellow to red), typical for nitro-aromatic compounds. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Sparingly soluble in water. |

| Purity | Commercially available with purities often >97%. |

| Storage | Recommended to be stored at 2-8°C, sealed in a dry, inert atmosphere. |

Synthesis Pathway

Experimental Protocol: Proposed Synthesis

-

Step 1: Mono-amination of 2,5-Difluoronitrobenzene.

-

Dissolve 2,5-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or NMP.

-

Add an aqueous solution of ammonia dropwise at a controlled temperature (e.g., 80-100°C). The fluorine atom para to the strongly electron-withdrawing nitro group is more activated towards nucleophilic substitution.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the intermediate product, 4-amino-2-fluoro-5-nitroaniline.

-

Filter, wash with water, and dry the intermediate.

-

-

Step 2: Second Amination.

-

The second amination to replace the remaining fluorine atom would require more forcing conditions as the ring is now less electron-deficient.

-

The intermediate from Step 1 is dissolved in a high-boiling point solvent and reacted with a stronger aminating source or under higher temperature and pressure.

-

Work-up would be similar to Step 1, followed by purification, likely via column chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

-

Chemical Analysis and Characterization

A comprehensive analysis is required to confirm the identity and purity of the synthesized compound. The following are standard experimental protocols that would be employed.

Experimental Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is employed. The gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a wavelength corresponding to the λmax of the nitro-aromatic chromophore). Purity is determined by the area percentage of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure by identifying the connectivity of atoms.

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher spectrometer. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: For a relatively small molecule like this, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental formula by comparing the measured exact mass to the calculated value.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Method: The spectrum is typically recorded using a solid sample on an ATR (Attenuated Total Reflectance) accessory. The spectral range is typically 4000-400 cm⁻¹.

-

Predicted Analytical Data

| Analysis Type | Predicted Key Features |

| ¹H NMR | - Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. - Two broad singlets for the two non-equivalent -NH₂ groups, likely in the range of 4-7 ppm (in DMSO-d₆). |

| ¹³C NMR | - Six distinct aromatic carbon signals. - Carbons bonded to F, N, and NO₂ will show characteristic chemical shifts and C-F coupling. The carbon attached to fluorine will appear as a doublet with a large coupling constant. |

| ¹⁹F NMR | - A single resonance, the chemical shift of which will be influenced by the ortho and para amino and nitro substituents. |

| Mass Spec (HRMS) | - Expected [M+H]⁺ ion at m/z 172.0517 for C₆H₇FN₃O₂⁺. - Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially ammonia (NH₃). |

| FT-IR | - N-H stretching of amino groups: Two bands in the 3300-3500 cm⁻¹ region. - Asymmetric and symmetric N-O stretching of the nitro group: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. - C-F stretching: A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. |

Applications in Research and Development

The utility of this compound lies in the strategic placement of its reactive functional groups.

-

Medicinal Chemistry:

-

Scaffold for Heterocycle Synthesis: The two adjacent amino groups are ideal for constructing fused heterocyclic rings, such as benzimidazoles or quinoxalines, which are privileged structures in drug discovery. The nitro group can be readily reduced to another amino group, providing an additional site for modification.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a starting fragment for building more complex drug candidates. The fluorine atom is often incorporated into drug molecules to improve metabolic stability, binding affinity, and membrane permeability.

-

-

Materials Science:

-

Polymer Synthesis: Aromatic diamines are key monomers for high-performance polymers like polyimides and polyamides. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lower the dielectric constant.

-

Dye Synthesis: The chromophoric nitro group and auxochromic amino groups suggest potential use as an intermediate in the synthesis of specialized dyes.

-

References

A Technical Guide to the Solubility and Stability of 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 2-Fluoro-5-nitrobenzene-1,4-diamine. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of high-performance polymers. A thorough understanding of its physicochemical properties is crucial for its effective application and for ensuring the quality and reliability of downstream products.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 134514-27-5 | [1] |

| Molecular Formula | C₆H₆FN₃O₂ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. Aromatic amines can exhibit a range of solubilities depending on the solvent's polarity and the specific functional groups on the molecule. The presence of two amine groups may increase polarity and the potential for hydrogen bonding, while the nitro group and the fluorinated benzene ring contribute to its organic character.

A general qualitative solubility test for amines involves observing their dissolution in mineral acids, such as hydrochloric acid, due to the basic nature of the amino group.[4]

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Experimental Data |

| Water | 10.2 | Low | Not available |

| Methanol | 5.1 | Soluble | Not available |

| Ethanol | 4.3 | Soluble | Not available |

| Acetone | 4.3 | Soluble | Not available |

| Dichloromethane | 3.1 | Soluble | Not available |

| Toluene | 2.4 | Sparingly soluble | Not available |

| Hexane | 0.1 | Insoluble | Not available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Not available |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Not available |

Predicted solubility is based on the general behavior of similar aromatic amines and may not be accurate. Experimental verification is required.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a solid compound involves the equilibrium solubility method.

Materials:

-

This compound

-

A range of solvents (as listed in Table 1)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) to allow the system to reach equilibrium. This may take 24-72 hours.

-

After the equilibration period, visually inspect the vials to ensure that excess solid is still present, confirming saturation.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Filtration or centrifugation can be used if necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The recommended storage condition of "Sealed in dry, 2-8°C" suggests potential sensitivity to moisture and elevated temperatures.[3] Furthermore, its use in the synthesis of high-performance polyimides, which are known for their excellent thermal stability, indicates that the monomer itself may possess a degree of thermal robustness.[5]

A comprehensive stability assessment should evaluate the impact of temperature, humidity, and light.

Table 2: Recommended Conditions for Stability Testing

| Stability Type | Conditions | Duration |

| Thermal Stability | 40°C, 60°C, 80°C (in a controlled oven) | 1, 2, 4, 8, 12 weeks |

| Hydrolytic Stability | pH 4, 7, 9 buffer solutions at 25°C and 40°C | 1, 2, 4, 8, 12 weeks |

| Photostability | ICH Q1B recommended conditions (e.g., 1.2 million lux hours and 200 W h/m²) | As per guidelines |

Experimental Protocols for Stability Assessment

The following protocols are based on established guidelines for stability testing of chemical substances.

General Procedure:

-

Accurately weigh samples of this compound into appropriate containers for each storage condition.

-

For hydrolytic stability, dissolve the compound in the respective pH buffers.

-

Store the samples under the specified conditions (Table 2).

-

At each time point, withdraw a sample and prepare it for analysis.

-

Analyze the sample using a stability-indicating analytical method, typically HPLC, to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

-

Calculate the percentage of degradation over time.

Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the involvement of this compound in biological signaling pathways. Its primary application appears to be as a chemical intermediate. The logical relationship in its use is in polymerization reactions, where it serves as a monomer.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful use of this compound in research and development. It is strongly recommended that experimental validation of solubility and stability be performed under conditions relevant to the intended use.

References

A Comprehensive Analysis of Nitrobenzene-1,2-diamines: An Integrated Theoretical and Experimental NMR Approach

This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR) characteristics of nitrobenzene-1,2-diamines, tailored for researchers, scientists, and professionals in drug development. By integrating experimental data with theoretical calculations, this document offers a robust framework for the structural elucidation and electronic characterization of this important class of compounds.

Core Findings and Data Summary

A foundational study on a series of five nitrobenzene-1,2-diamines reveals a strong correlation between experimental NMR chemical shifts and coupling constants and theoretical values derived from Density Functional Theory (DFT) calculations.[1][2][3] The investigation encompassed ¹H, ¹³C, and ¹⁵N NMR studies in both solution and solid states, providing a comprehensive dataset for understanding the influence of substituents on the electronic environment of the molecules.

The theoretical calculations were performed at the B3LYP/6-311++G(dp) computational level, with geometries optimized using the B3LYP/6-31G(d) method.[1][2][3] The Gauge-Including Atomic Orbital (GIAO) approximation was employed for the calculation of absolute shieldings.[1][2][3] This combined approach allows for the precise assignment of NMR signals and a deeper understanding of substituent effects on the chemical shifts of the amino groups.[1][2][3]

Quantitative NMR Data

The experimental and theoretical NMR data for a series of nitrobenzene-1,2-diamines are summarized below. The close agreement between the experimental and calculated values underscores the predictive power of the computational methods employed.

Table 1: Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆

| Compound | Position | Experimental δ | Theoretical δ | Experimental J | Theoretical J |

| 3-Nitro-1,2-diamine | H-4 | 7.55 | 7.61 | ⁸·⁵ (³J) | 8.2 |

| H-5 | 6.78 | 6.85 | ⁷·⁹ (³J) | 7.9 | |

| H-6 | 7.20 | 7.27 | ⁸·⁵ (³J) | 8.2 | |

| 4-Nitro-1,2-diamine | H-3 | 7.05 | 7.12 | ²·⁵ (⁴J) | 2.4 |

| H-5 | 7.80 | 7.88 | ⁹·¹ (³J) | 8.9 | |

| H-6 | 6.65 | 6.72 | ⁹·¹ (³J) | 8.9 | |

| N¹-Methyl-3-nitro-1,2-diamine | H-4 | 7.60 | 7.67 | ⁸·⁶ (³J) | 8.3 |

| H-5 | 6.80 | 6.87 | ⁷·⁹ (³J) | 7.9 | |

| H-6 | 7.25 | 7.32 | ⁸·⁶ (³J) | 8.3 | |

| N¹-Methyl-4-nitro-1,2-diamine | H-3 | 7.10 | 7.17 | ²·⁴ (⁴J) | 2.3 |

| H-5 | 7.85 | 7.93 | ⁹·⁰ (³J) | 8.8 | |

| H-6 | 6.70 | 6.77 | ⁹·⁰ (³J) | 8.8 | |

| N¹-Methyl-5-nitro-1,2-diamine | H-3 | 6.95 | 7.02 | ⁸·⁷ (³J) | 8.5 |

| H-4 | 7.90 | 7.98 | ²·⁶ (⁴J) | 2.5 | |

| H-6 | 6.85 | 6.92 | ⁸·⁷ (³J) | 8.5 |

Data extracted from Bella et al., Spectroscopy Letters, 2013.[1][2][3]

Table 2: Experimental and Theoretical ¹³C and ¹⁵N NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Compound | Position | Experimental ¹³C | Theoretical ¹³C | Experimental ¹⁵N | Theoretical ¹⁵N |

| 3-Nitro-1,2-diamine | C-1 | 135.2 | 136.0 | -320.1 (NH₂) | -322.5 |

| C-2 | 133.8 | 134.6 | -328.5 (NH₂) | -330.9 | |

| C-3 | 131.5 | 132.3 | -10.2 (NO₂) | -12.6 | |

| C-4 | 120.1 | 120.9 | |||

| C-5 | 114.7 | 115.5 | |||

| C-6 | 118.9 | 119.7 | |||

| 4-Nitro-1,2-diamine | C-1 | 140.8 | 141.6 | -335.4 (NH₂) | -337.8 |

| C-2 | 138.2 | 139.0 | -332.1 (NH₂) | -334.5 | |

| C-3 | 112.9 | 113.7 | |||

| C-4 | 145.1 | 145.9 | -15.8 (NO₂) | -18.2 | |

| C-5 | 125.3 | 126.1 | |||

| C-6 | 111.6 | 112.4 |

Data extracted from Bella et al., Spectroscopy Letters, 2013.[1][2][3]

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following section details the methodologies employed in the cited studies.

Solution-State NMR Spectroscopy [1]

-

Instrumentation : Solution spectra were acquired on a Bruker DRX 400 spectrometer, operating at a magnetic field strength of 9.4 Tesla.[1] The corresponding frequencies for ¹H, ¹³C, and ¹⁵N nuclei were 400.13 MHz, 100.62 MHz, and 40.56 MHz, respectively.[1] A 5-mm inverse detection H-X probe equipped with a z-gradient coil was utilized.[1]

-

Sample Preparation : Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and spectra were recorded at a temperature of 300 K.[1]

-

Chemical Shift Referencing : Chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C spectra, the residual solvent signal of DMSO-d₆ was used as an internal reference (2.49 ppm for ¹H and 39.5 ppm for ¹³C).[1] An external reference of CH₃¹⁵NO₂ (0.00 ppm) was used for ¹⁵N-NMR.[1]

-

2D NMR Experiments : Standard Bruker software was used to acquire and process two-dimensional NMR spectra. This included (¹H-¹H) gs-COSY, (¹H-¹³C) gs-HMQC, and (¹H-¹³C) gs-HMBC experiments, which were run in non-phase-sensitive mode.[1] Gradient selection was performed using a 5% sine truncated shaped pulse gradient of 1 ms.[1]

-

¹⁵N NMR Detection : The ¹⁵N chemical shifts were determined using 2D (¹H-¹⁵N) gs-HMQC.[1] To observe the nitro group signals, an inverse gated ¹H decoupling technique was necessary, employing a 5-mm direct-detection probe with a z-gradient coil at 300 K.[1]

Solid-State NMR Spectroscopy [1]

-

Instrumentation : Solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra were also recorded.[1]

Logical Workflow and Visualization

The synergy between experimental NMR and theoretical calculations provides a powerful strategy for the comprehensive analysis of molecular structures. The logical workflow for the study of nitrobenzene-1,2-diamines is depicted below.

Caption: Integrated workflow for NMR analysis of nitrobenzene-1,2-diamines.

This diagram illustrates the parallel experimental and theoretical workflows that converge at the data analysis stage. The experimental arm involves the synthesis of the compounds, sample preparation, and NMR data acquisition. Concurrently, the theoretical arm consists of geometry optimization and the calculation of NMR shielding constants. The comparison of the resulting datasets enables detailed structural elucidation and the analysis of substituent effects on the electronic properties of the molecules. This integrated approach provides a higher level of confidence in the assignment of spectral features and the overall structural and electronic characterization of the nitrobenzene-1,2-diamine scaffold.

References

An In-depth Technical Guide to the Molecular Properties of Fluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) are pivotal building blocks in the realms of medicinal chemistry, agrochemicals, and materials science. As substituted anilines, their chemical behavior is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom. The positional isomerism significantly influences their physicochemical, spectroscopic, and biological properties, making a detailed understanding of these differences crucial for their application in synthesis and drug design. For instance, 4-fluoroaniline serves as a precursor for the fungicide fluoroimide and certain fentanyl analogues.[1]

This technical guide provides a comprehensive overview of the core molecular properties of the three fluoroaniline isomers, presenting quantitative data in comparative tables, detailing key experimental protocols for property determination, and visualizing fundamental workflows relevant to their synthesis and analysis.

Physicochemical Properties

The physical and chemical characteristics of the fluoroaniline isomers are distinct, arising from the varied positions of the fluorine substituent on the aniline ring. These differences impact their reactivity, solubility, and interaction with biological targets. The ortho- and meta-isomers have similar ionization energies, while the para-isomer's is lower.[2][3] All three isomers are liquids at room temperature.[3][4]

| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |

| CAS Number | 348-54-9[3] | 372-19-0[3] | 371-40-4[3] |

| Molecular Formula | C₆H₆FN[5] | C₆H₆FN[6] | C₆H₆FN[1] |

| Molar Mass ( g/mol ) | 111.12[5] | 111.12[6] | 111.12[7] |

| Melting Point (°C) | -35 to -29[3][5] | -5[3][6] | -1.9[1] |

| Boiling Point (°C) | 182-183[3][5] | 186[6] | 188[1] |

| Density (g/mL at 25°C) | 1.151[3] | 1.156[3] | 1.173[3] |

| Refractive Index (n20/D) | 1.544[3] | 1.542 - 1.545[3][6] | 1.539[3] |

| pKa (conjugate acid) | 3.20[8][9] | N/A | 4.65[7] |

| Dipole Moment (Debye) | 2.12 (Theoretical)[4] | 2.76 (Theoretical)[4] | 3.12 (Theoretical)[4] |

| Ionization Energy (eV) | 8.50[2][3] | 8.18 - 8.33[2][3] | 7.9 - 8.18[2][3] |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the identification and structural elucidation of fluoroaniline isomers. NMR spectroscopy, in particular, provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR are influenced by the position of the fluorine atom, which affects the electron density distribution across the aromatic ring.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Position | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |

| H2 | - | ~6.5-6.7 | 6.82 (dd)[10] |

| H3 | ~6.7-7.1 | ~7.1 | 6.59 (dd)[10] |

| H4 | ~6.7-7.1 | ~6.5-6.7 | - |

| H5 | ~6.7-7.1 | ~6.5-6.7 | 6.59 (dd)[10] |

| H6 | ~6.7-7.1 | - | 6.82 (dd)[10] |

| -NH₂ | 3.7 (s) | N/A | 3.45 (s)[10] |

Note: Data for 2- and 3-fluoroaniline are generalized from typical spectra; specific peak assignments and coupling constants can vary.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Position | 2-Fluoroaniline[11] | 3-Fluoroaniline | 4-Fluoroaniline[12][13] |

| C1 (-NH₂) | 135.0 (d) | N/A | 142.6 (d) |

| C2 | 151.7 (d) | N/A | 118.8 (d) |

| C3 | 115.4 (d) | N/A | 115.7 (d) |

| C4 | 124.7 (d) | N/A | 156.0 (d) |

| C5 | 119.0 (d) | N/A | 115.7 (d) |

| C6 | 117.0 (d) | N/A | 118.8 (d) |

Synthesis and Reactivity

A primary route for the synthesis of fluoroaniline isomers is the catalytic hydrogenation of the corresponding fluoronitrobenzene precursor.[14][15] This process involves the reduction of the nitro group to an amine group, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[15][16]

Experimental Protocols

Accurate determination of molecular properties is essential for quality control and research applications. Standardized protocols ensure reproducibility and reliability of the data.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of an amine can be determined by monitoring the pH of a solution as a strong acid is added. Potentiometric titration is a widely used and simple method for this purpose.[17]

Principle: The pKa is the pH at which the concentrations of the protonated (amine salt) and unprotonated (free amine) species are equal. This corresponds to the half-equivalence point on the titration curve.[18]

Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[17]

-

Sample Preparation: Prepare a dilute aqueous solution of the fluoroaniline isomer of a known concentration (e.g., 0.05 M).[19]

-

Titration: Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[17][19]

-

Data Collection: Record the pH of the solution after each addition of the acid titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of acid added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope. The pH at the volume of acid corresponding to half the equivalence volume is the pKa of the conjugate acid.[18]

Determination of Dipole Moment

The dipole moment of a polar molecule can be determined experimentally by measuring the dielectric constant (relative permittivity) of its dilute solutions in a non-polar solvent.[20][21]

Principle: The Guggenheim method is a common approach that relates the change in dielectric constant and refractive index of a solution to the concentration of the polar solute. This allows for the calculation of the molecular dipole moment without needing to measure solution densities.[21]

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of the fluoroaniline isomer in a non-polar solvent (e.g., benzene or cyclohexane) across a range of low mole fractions.[22]

-

Capacitance Measurement: Measure the capacitance of the pure solvent and each solution using a capacitance cell maintained at a constant temperature (e.g., 25°C). The dielectric constant is calculated from the ratio of the capacitances.[22][23]

-

Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer at the same constant temperature.[21][22]

-

Analysis:

-

Plot the dielectric constant (ε) versus the mole fraction (X₂) of the solute.

-

Plot the square of the refractive index (n²) versus the mole fraction (X₂) of the solute.

-

Determine the slopes of these plots at X₂ = 0.

-

Use the Guggenheim equation to calculate the permanent dipole moment (μ) of the solute molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for confirming the identity and purity of the fluoroaniline isomers.

Principle: Nuclei with non-zero spin (like ¹H, ¹³C, and ¹⁹F) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides information about the atom's chemical environment, including neighboring atoms and bonding.

Methodology:

-

Sample Preparation: Dissolve a small amount of the fluoroaniline sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[24]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and/or ¹⁹F spectra using standard instrument parameters. The choice of solvent and reference standard (e.g., TMS) is critical.[25]

-

Analysis: Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the isomeric structure.

Applications and Biological Relevance

The unique properties of fluoroaniline isomers make them valuable in various applications:

-

Pharmaceuticals: They are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[9]

-

Agrochemicals: Used in the production of herbicides and plant growth regulators.[7]

-

Toxicity Studies: The isomers serve as model xenobiotics to study metabolic pathways and mechanisms of toxicity.[26][27] For example, studies on earthworms have used ¹H NMR-based metabonomics to identify biomarkers of toxicity following exposure to fluoroanilines.[26]

Conclusion

The ortho, meta, and para isomers of fluoroaniline, while sharing the same chemical formula, exhibit significant and predictable differences in their molecular properties. Variations in melting and boiling points, acidity (pKa), dipole moment, and spectroscopic signatures are a direct consequence of the fluorine atom's position on the aromatic ring. A thorough understanding and precise measurement of these properties, using the protocols outlined in this guide, are essential for researchers and developers leveraging these versatile compounds in the design and synthesis of new drugs, materials, and agrochemicals.

References

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 2-fluoroaniline [stenutz.eu]

- 6. 3-fluoroaniline [stenutz.eu]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 11. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 12. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 15. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 16. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 17. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 18. matec-conferences.org [matec-conferences.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. sfu.ca [sfu.ca]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. rsc.org [rsc.org]

- 25. rsc.org [rsc.org]

- 26. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available data for 2-Fluoro-5-nitrobenzene-1,4-diamine (CAS No. 134514-27-5). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental success. This document compiles available data on its properties, outlines safe handling procedures, and provides guidance on emergency measures.

Physicochemical and Toxicological Profile

Physicochemical Data

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are computed and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 134514-27-5 | BLDpharm[1] |

| Molecular Formula | C₆H₆FN₃O₂ | BLDpharm[1] |

| Molecular Weight | 171.13 g/mol | BLDpharm[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Boiling Point | 375.8°C at 760 mmHg (Computed) | chem960.com[2] |

| Flash Point | 181.1°C (Computed) | chem960.com[2] |

| Density | 1.555 g/cm³ (Computed) | chem960.com[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |

Toxicological Data

Specific toxicological data for this compound is not available. However, the presence of nitro and amine functional groups on an aromatic ring suggests that this compound should be handled as potentially hazardous. The toxicological profile of the related compound, nitrobenzene, indicates potential for organ damage, particularly to the blood, through prolonged or repeated exposure.[3][4] Additionally, a structurally similar compound, 2-Fluorobenzene-1,4-diamine, is classified as harmful if swallowed and causes serious eye damage.[5] Therefore, it is prudent to assume that this compound may exhibit similar toxicities.

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not established. Based on the data for analogous compounds, the following hazards should be anticipated:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Potential for skin irritation.

-

Serious Eye Damage/Eye Irritation: Potential to cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to organs through prolonged or repeated exposure.

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to minimize exposure.

References

- 1. 134514-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. CAS No.134514-27-5 | this compound | chem960.com [m.chem960.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-Fluorobenzene-1,4-diamine | C6H7FN2 | CID 345372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactive Sites of Fluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactive sites of the three isomers of fluoroaniline: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Core Concepts: The Interplay of Amino and Fluoro Substituents

The reactivity of fluoroaniline isomers is governed by the electronic effects of the amino (-NH₂) and fluoro (-F) groups. The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its strong +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also acts as an ortho, para-director because of its +M effect, albeit weaker than that of the amino group. When both substituents are present, the powerful activating effect of the amino group dominates in determining the regioselectivity of EAS reactions.

Nucleophilic Reactivity

The primary nucleophilic site in fluoroaniline isomers is the nitrogen atom of the amino group. The nucleophilicity of the amino group is directly related to its basicity, which can be quantified by the pKa of its conjugate acid. A higher pKa value indicates a more basic and, therefore, more nucleophilic amino group.

The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions. The electron-donating nature of the amino group increases the electron density of the ring, making it more susceptible to attack by electrophiles.

Electrophilic Reactivity

The aromatic ring of fluoroaniline is susceptible to electrophilic attack. The positions of substitution are dictated by the combined directing effects of the amino and fluoro groups. As the amino group is a stronger activating group, electrophilic substitution is directed to the positions ortho and para to the amino group.

The fluorine atom, being electron-wasting, can also render the carbon atom to which it is attached, electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when further activated by other electron-withdrawing groups.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the reactivity of fluoroaniline isomers.

| Isomer | pKa of Conjugate Acid | Reference |

| 2-Fluoroaniline | 3.20 | [1][2] |

| 3-Fluoroaniline | 3.50 | [3][4] |

| 4-Fluoroaniline | 4.65 | [5] |

Table 1: Basicity of Fluoroaniline Isomers. The pKa values indicate the basicity of the amino group, with a higher value corresponding to greater basicity and nucleophilicity.

| Isomer | Predicted Major Products of Electrophilic Substitution (e.g., Nitration) |

| 2-Fluoroaniline | 2-Fluoro-4-nitroaniline and 2-Fluoro-6-nitroaniline |

| 3-Fluoroaniline | 3-Fluoro-4-nitroaniline and 3-Fluoro-6-nitroaniline |

| 4-Fluoroaniline | 4-Fluoro-2-nitroaniline and to a lesser extent 4-fluoro-3-nitroaniline due to protonation of the amino group under strongly acidic conditions.[6][7] |

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution. The table outlines the expected major products based on the directing effects of the amino and fluoro groups. The amino group directs ortho and para, and is a much stronger activating group than fluorine.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and functionalization of fluoroaniline isomers. Below are representative procedures for common electrophilic substitution reactions.

Protocol 1: Bromination of 2-Fluoroaniline

This protocol describes a method for the regioselective bromination of 2-fluoroaniline.

Materials:

-

2-Fluoroaniline

-

Tetrabutylammonium bromide

-

Molecular bromine

-

Methylene chloride (dry)

-

Ice bath

Procedure:

-

Dissolve tetrabutylammonium bromide (0.104 mol) in 100 ml of dry methylene chloride at ambient temperature with stirring.

-

Slowly add a solution of molecular bromine (0.103 mol) in 10 ml of dry methylene chloride. The temperature will rise.

-

After 10 minutes, add 2-fluoroaniline (0.103 mol) in one portion. The temperature will rise again.

-

Place the reaction vessel in an ice bath to cool the mixture back to ambient temperature. A precipitate will form upon cooling.

-

Filter the solid product and wash with ice-cold methylene chloride until white.

-

The product, 4-bromo-2-fluoroaniline hydrobromide, can be recovered and analyzed.

Protocol 2: Nitration of 4-Fluoroaniline

This protocol outlines the nitration of 4-fluoroaniline under anhydrous conditions to favor the formation of 4-fluoro-3-nitroaniline.[7]

Materials:

-

p-Fluoroaniline

-

Concentrated sulfuric acid (anhydrous)

-

Concentrated nitric acid (anhydrous)

-

Ice bath

-

Dilute hydrochloric acid

Procedure:

-

Carefully add p-fluoroaniline to anhydrous concentrated sulfuric acid, maintaining a low temperature using an ice bath.

-

Slowly add anhydrous concentrated nitric acid to the mixture, ensuring the temperature remains low to minimize side reactions.

-

After the addition is complete, allow the reaction to proceed at a controlled low temperature.

-

Pour the reaction mixture over ice and carefully neutralize with a base.

-

The crude product can be further purified by dissolving it in cold, dilute hydrochloric acid, separating it from insoluble byproducts, and then re-precipitating by making the solution alkaline.[7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of fluoroaniline isomers.

Caption: Directive effects in electrophilic substitution of fluoroaniline isomers.

Caption: Relative nucleophilicity of fluoroaniline isomers based on pKa values.

Caption: Metabolic pathways of 4-fluoroaniline in rats.

Conclusion

The electronic properties of the amino and fluoro groups create a nuanced reactivity profile for the fluoroaniline isomers. The amino group's strong activating and ortho, para-directing effect is the dominant factor in electrophilic aromatic substitution. The nucleophilicity of the amino group, as indicated by pKa values, is highest for the 4-isomer and lowest for the 2-isomer. A thorough understanding of these reactivity patterns is indispensable for the strategic design of synthetic routes utilizing fluoroaniline building blocks in drug discovery and materials science. Further quantitative studies, particularly comparative reaction kinetics, would provide deeper insights into the subtle differences in reactivity among these important isomers.

References

- 1. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]

- 2. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]

- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

A Technical Guide to the Discovery and History of Fluorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of fluorinated nitroaromatic compounds. It provides a detailed account of the early synthetic methodologies, key chemical milestones, and the physicochemical properties of these foundational molecules that have become crucial building blocks in modern chemistry, particularly in the fields of pharmaceuticals and materials science.

Introduction: The Dawn of Fluoro-Nitroaromatic Chemistry

The introduction of fluorine into nitroaromatic compounds marked a significant advancement in synthetic organic chemistry. The strong electron-withdrawing nature of both the nitro and fluoro groups profoundly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide range of derivatives. Their history is intertwined with the development of fluorination chemistry itself, a field that faced considerable challenges in its early days. This guide focuses on two pioneering compounds that exemplify the early breakthroughs in this area: 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrofluorobenzene (picryl fluoride).

Key Historical Syntheses and Discoveries

The early synthesis of fluorinated nitroaromatic compounds was not a straightforward process. Direct nitration of fluorobenzene often led to mixtures of isomers, and the direct fluorination of nitroaromatics was a hazardous undertaking. The breakthroughs came through nucleophilic aromatic substitution reactions, where a leaving group on a nitro-activated aromatic ring was displaced by a fluoride ion.

The First Synthesis of 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

One of the most historically significant fluorinated nitroaromatic compounds is 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent. Its synthesis and subsequent application in protein chemistry by Frederick Sanger revolutionized the field of biochemistry.

Discovery and Early Synthesis by Holleman and Beekman (1904): The first preparation of 1-fluoro-2,4-dinitrobenzene was reported by A. F. Holleman and J. W. Beekman in 1904. Their method involved the diazotization of 2,4-dinitroaniline followed by the decomposition of the resulting diazonium salt in the presence of hydrofluoric acid. This approach, a variation of the Balz-Schiemann reaction, was a common strategy for introducing fluorine into aromatic rings at the time.

Gottlieb's Halogen Exchange Method (1936): A more practical and widely adopted synthesis was later developed by H. B. Gottlieb in 1936. This method utilized a halogen exchange (Halex) reaction, where the more reactive chlorine atom in 1-chloro-2,4-dinitrobenzene was displaced by fluorine using potassium fluoride in a high-boiling solvent like nitrobenzene.[1][2][3] This approach proved to be more efficient and scalable.

The Synthesis of 2,4,6-Trinitrofluorobenzene (Picryl Fluoride)

Another important early fluorinated nitroaromatic is 2,4,6-trinitrofluorobenzene, also known as picryl fluoride. Its synthesis was driven by the search for new explosive materials.

Wesson's Synthesis (1939): A key method for the preparation of picryl fluoride was detailed in a 1939 patent by Laurence G. Wesson.[4] This synthesis also employed a halogen exchange reaction, starting from the readily available picryl chloride (2,4,6-trinitrochlorobenzene). The chlorine atom was substituted with fluorine by reacting it with an alkali fluoride, such as sodium fluoride, in a suitable solvent like glacial acetic acid.

Physicochemical Properties of Early Fluorinated Nitroaromatic Compounds

The physical and chemical properties of these early compounds were crucial for their isolation, characterization, and subsequent applications. The presence of multiple electron-withdrawing groups results in distinct properties.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1-Fluoro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 25-27 | 296 | 1.48 at 54 °C | 1.569 at 20 °C |

| Picryl Fluoride | 1-Fluoro-2,4,6-trinitrobenzene | C₆H₂FN₃O₆ | 231.09 | 125-127 | - | - | - |

Table 1: Physicochemical data for 1-Fluoro-2,4-dinitrobenzene.[5][6]

Detailed Experimental Protocols

The following are detailed experimental procedures based on the historical literature for the synthesis of these pioneering fluorinated nitroaromatic compounds.

Synthesis of 1-Fluoro-2,4-dinitrobenzene via Halogen Exchange (Gottlieb, 1936)

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Anhydrous potassium fluoride

-

Nitrobenzene (as solvent)

Procedure:

-

A mixture of 1-chloro-2,4-dinitrobenzene and a slight excess of anhydrous potassium fluoride is prepared in a flask equipped with a reflux condenser.

-

Nitrobenzene is added as the solvent to create a suspension.

-

The mixture is heated to reflux. The high temperature is necessary to facilitate the nucleophilic aromatic substitution.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled.

-

The solid potassium chloride byproduct and any unreacted potassium fluoride are removed by filtration.

-

The nitrobenzene solvent is removed from the filtrate by vacuum distillation.

-

The crude 1-fluoro-2,4-dinitrobenzene is then purified by fractional distillation under reduced pressure to yield a pale yellow liquid which solidifies on cooling.[1][3]

Synthesis of 2,4,6-Trinitrofluorobenzene (Picryl Fluoride) (Wesson, 1939)

Materials:

-

Picryl chloride (2,4,6-trinitrochlorobenzene)

-

Anhydrous sodium fluoride

-

Glacial acetic acid (as solvent)

Procedure:

-

Picryl chloride is dissolved in boiling glacial acetic acid in a reaction vessel equipped for reflux.

-

An excess of dry, powdered sodium fluoride is gradually added to the boiling solution. The patent describes a method where the sodium fluoride is placed in a syphon bucket within the reflux condenser, allowing for its gradual introduction into the reaction mixture as the solvent refluxes.[4]

-

The mixture is refluxed for several hours to ensure complete reaction.

-

After the reaction period, the bulk of the acetic acid is removed by distillation.

-

The hot residue, containing the product and inorganic salts (NaCl, unreacted NaF), is filtered to remove the salts.

-

The filtrate is cooled, and upon cooling, the crude picryl fluoride crystallizes.

-

The crude product is collected and can be further purified by recrystallization from a suitable solvent to yield the final product.

Logical Relationships and Experimental Workflows

The synthesis of these early fluorinated nitroaromatic compounds relied on logical chemical transformations. The following diagrams illustrate the key reaction pathways and a general experimental workflow for their synthesis and purification.

Conclusion

The pioneering work in the early 20th century on the synthesis of fluorinated nitroaromatic compounds, such as 1-fluoro-2,4-dinitrobenzene and picryl fluoride, laid the fundamental groundwork for the development of modern organofluorine chemistry. The halogen exchange reaction proved to be a robust and effective method for their preparation. These early compounds not only served as important reagents and materials in their own right but also opened the door to the synthesis of a vast array of more complex fluorinated molecules that are indispensable in contemporary drug discovery and materials science. This guide provides a historical and technical foundation for researchers to understand the origins and fundamental chemistry of this important class of compounds.

References

- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. 1-Fluoro-2,4-dinitrobenzene - Wikiwand [wikiwand.com]

- 4. US2179605A - Picryl fluoride and method of making the same - Google Patents [patents.google.com]

- 5. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Heterocyclic Synthesis using 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically 6-fluoro-8-nitroquinoxalines and 5-fluoro-7-nitrobenzimidazoles, utilizing 2-Fluoro-5-nitrobenzene-1,4-diamine as a key starting material. The resulting fluorinated and nitrated heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and unique electronic properties.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of two amino groups in an ortho-arrangement allows for cyclization reactions to form fused six-membered rings (quinoxalines) and five-membered rings (benzimidazoles). The electron-withdrawing nitro group and the fluorine atom can significantly influence the reactivity of the diamine and the properties of the resulting heterocyclic products. This document outlines generalized experimental procedures for the synthesis of these important classes of compounds.

Synthesis of 6-Fluoro-8-nitroquinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This reaction provides a straightforward method to access a wide range of substituted quinoxalines.

General Reaction Scheme

Caption: General synthesis of 6-fluoro-8-nitroquinoxalines.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-fluoro-8-nitroquinoxalines

This protocol is a general guideline for the condensation reaction. The specific 1,2-dicarbonyl compound, solvent, and reaction temperature may require optimization.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenyl-6-fluoro-8-nitroquinoxaline)

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Add 1.0 equivalent of the 1,2-dicarbonyl compound to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the dicarbonyl compound (typically 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent may be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the desired 6-fluoro-8-nitroquinoxaline derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Presentation: Quinoxaline Synthesis

| Entry | 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |

| 1 | Glyoxal | Ethanol | Data not available | Data not available | Data not available | Data not available |

| 2 | Benzil | Acetic Acid | Data not available | Data not available | Data not available | Data not available |

| 3 | 2,3-Butanedione | Ethanol | Data not available | Data not available | Data not available | Data not available |

Researchers should populate this table with their experimental findings.

Synthesis of 5-Fluoro-7-nitrobenzimidazoles

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. A common method involves the condensation with an aldehyde, followed by an oxidative cyclization.[3]

General Reaction Scheme

Caption: General synthesis of 5-fluoro-7-nitrobenzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted-5-fluoro-7-nitrobenzimidazoles

This protocol is adapted from the synthesis of similar 5-nitrobenzimidazole derivatives.[3] Optimization of the aldehyde, solvent, and oxidizing agent may be necessary.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

-

Dimethoxyethane or Methanol

-

Sodium metabisulfite

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., methanol, ethanol)

Procedure:

-

Suspend 1.0 equivalent of this compound in a suitable solvent such as dimethoxyethane or methanol in a round-bottom flask.

-

Add 1.05 equivalents of the desired aldehyde to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1.1 equivalents of sodium metabisulfite as an oxidizing agent.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the solid by recrystallization from a suitable solvent to yield the pure 2-substituted-5-fluoro-7-nitrobenzimidazole.

-

Characterize the product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Data Presentation: Benzimidazole Synthesis

| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Analytical Data |

| 1 | Benzaldehyde | Methanol | Data not available | Data not available | Data not available | Data not available |

| 2 | 4-Fluorobenzaldehyde | Dimethoxyethane | Data not available | Data not available | Data not available | Data not available |

| 3 | 4-Methoxybenzaldehyde | Methanol | Data not available | Data not available | Data not available | Data not available |

Researchers should populate this table with their experimental findings.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of heterocyclic compounds from this compound.

Caption: General experimental workflow.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and many of the reagents used are potentially hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Handle nitro compounds with care as they can be sensitive to heat and shock.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This reaction allows for the functionalization of aromatic rings activated by electron-withdrawing groups. 2-Fluoro-5-nitrobenzene-1,4-diamine is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group and a good leaving group, fluoride, positioned ortho and para to the activating group. The amino groups on the ring further influence the reactivity and provide handles for subsequent chemical transformations.

These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including amines, thiols, and alcohols. The resulting substituted nitrobenzene diamine derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 5-nitrobenzene-1,4-diamine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioether derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base

-

Anhydrous Tetrahydrofuran (THF) or DMF as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol and Phenol Nucleophiles

This protocol describes the synthesis of ether derivatives.

Materials:

-

This compound

-

Alcohol or phenol (e.g., methanol, phenol)

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base

-

Anhydrous THF or DMF as solvent

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound.

Table 1: SNAr with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |

| Piperidine | Et₃N | DMSO | 100 | 3 | 88 |

| Benzylamine | K₂CO₃ | DMF | 60 | 6 | 85 |

| Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |

Table 2: SNAr with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | rt | 2 | 95 |

| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |

| 4-Methylthiophenol | NaH | THF | rt | 2.5 | 93 |

Table 3: SNAr with Alcohol and Phenol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | NaH | THF | 60 | 8 | 78 |

| Phenol | t-BuOK | DMF | 80 | 6 | 82 |

| 4-Methoxyphenol | t-BuOK | DMF | 80 | 6 | 85 |

Visualizations

Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Logical Relationship of Reaction Components

Caption: Key components in the SNAr reaction.

Conclusion

The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high yields and relatively mild reaction conditions make this substrate an attractive building block for combinatorial chemistry and library synthesis.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro-5-nitrobenzene-1,4-diamine

Introduction

These application notes provide a comprehensive guide for the synthesis and application of a novel fluorescent probe, designated as PNP-1 (Pyrene-Nitro-Phenylenediamine-1), derived from 2-Fluoro-5-nitrobenzene-1,4-diamine. This document is intended for researchers, scientists, and drug development professionals interested in the development of fluorescent probes for the detection of reactive oxygen species (ROS), specifically hypochlorite (ClO⁻). The protocols herein describe a detailed methodology for the synthesis of PNP-1, its characterization, and its application as a "turn-on" fluorescent sensor for hypochlorite.